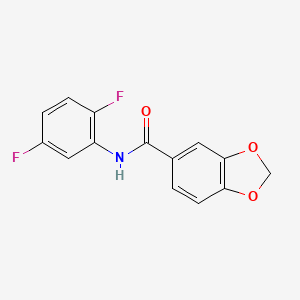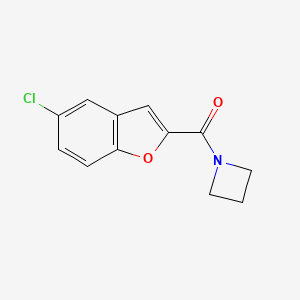
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide, also known as MTPTB, is a novel compound with potential applications in the field of drug discovery and development. This compound belongs to the family of thiazole-based compounds, which have been extensively studied for their pharmacological properties. In
作用機序
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide exerts its pharmacological effects through the inhibition of mitochondrial complex I. This leads to the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. Additionally, this compound has been reported to inhibit the activity of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin fibers in tissues.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This leads to the release of cytochrome c and the activation of caspases, which ultimately results in cell death. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce fibrosis in animal models. This compound has also been shown to inhibit the activity of LOX, which may have implications for the treatment of fibrotic diseases.
実験室実験の利点と制限
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide has several advantages for lab experiments, including its high purity and stability. It has been shown to be active against various cancer cell lines at low concentrations, which makes it a promising candidate for further development. However, the limitations of this compound include its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its further development.
将来の方向性
Several future directions for the study of 3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide can be identified. First, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Second, the efficacy of this compound in animal models needs to be further evaluated to determine its potential for clinical development. Third, the development of analogs of this compound with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the potential applications of this compound in the treatment of fibrotic diseases need to be further explored.
合成法
The synthesis of 3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide involves the reaction of 2-aminothiazole with 4-fluoro-3-nitrobenzoic acid to obtain 4-(2-aminothiazol-4-yl)-3-nitrobenzoic acid. This intermediate is then reacted with 2-methoxyethylamine and propargyl bromide in the presence of potassium carbonate to obtain the final product, this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound have been optimized through various methods.
科学的研究の応用
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide has been studied for its potential applications in drug discovery and development. Several studies have reported its activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, this compound has been studied for its anti-inflammatory and anti-fibrotic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce fibrosis in animal models.
特性
IUPAC Name |
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-12-24(22-23-20(16-28-22)17-8-5-4-6-9-17)21(25)18-10-7-11-19(15-18)27-14-13-26-2/h3-11,15-16H,1,12-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKHRQXHERTDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)N(CC=C)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

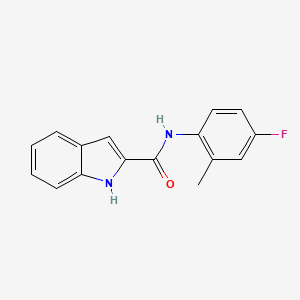
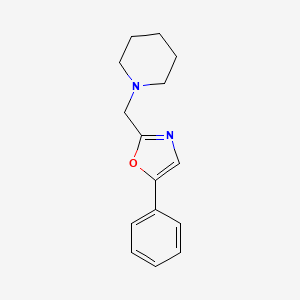
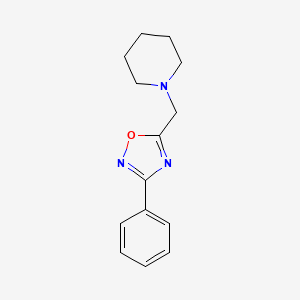
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
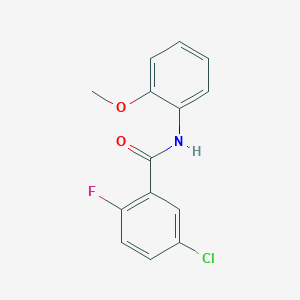
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
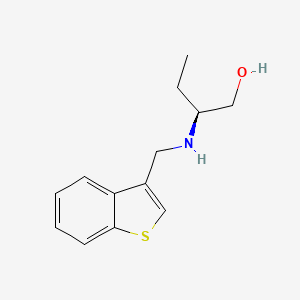
![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)
